molecular formula C28H24F3N5O2S B2382640 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide CAS No. 393839-92-4

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Cat. No. B2382640
CAS RN: 393839-92-4
M. Wt: 551.59
InChI Key: XXTHMFUDSZPQGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C28H24F3N5O2S and its molecular weight is 551.59. The purity is usually 95%.
BenchChem offers high-quality N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Quinazolinone and triazole derivatives have been synthesized through various chemical reactions, highlighting the versatility and potential for customization of these compounds for specific scientific applications. For instance, a study by Mohebat et al. (2015) described the solvent-free synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones, which could serve as precursors or analogs for the specified compound (Mohebat, Raja, & Mohammadian, 2015). Similarly, Chau et al. (1982) reported the synthesis of N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thiono analogs, indicating the chemical flexibility and the range of potential modifications available for these heterocyclic frameworks (Chau, Saegusa, & Iwakura, 1982).

Biological Activities

The biological activities of quinazolinone and triazole derivatives have been extensively studied, with findings suggesting potential applications in medicinal chemistry and drug development. Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives and evaluated their psychotropic, anti-inflammatory, and cytotoxic activities. This study demonstrated the compounds' marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action, which could be relevant for the development of new therapeutic agents (Zablotskaya et al., 2013).

Antimicrobial and Antitumor Applications

Several studies have also explored the antimicrobial and antitumor potential of quinazolinone and triazole derivatives. For example, Saad et al. (2011) investigated the synthesis and analgesic activity of pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety, highlighting the therapeutic potential of these compounds (Saad, Osman, & Moustafa, 2011). Additionally, Bavetsias et al. (2002) designed water-soluble analogs of a quinazolin-4-one-based antitumor agent, demonstrating increased cytotoxicity and unique biochemical characteristics, such as delayed cell-cycle arrest (Bavetsias et al., 2002).

properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F3N5O2S/c29-28(30,31)21-12-6-13-22(16-21)36-24(17-32-26(38)20-9-2-1-3-10-20)33-34-27(36)39-18-25(37)35-15-7-11-19-8-4-5-14-23(19)35/h1-6,8-10,12-14,16H,7,11,15,17-18H2,(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTHMFUDSZPQGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.